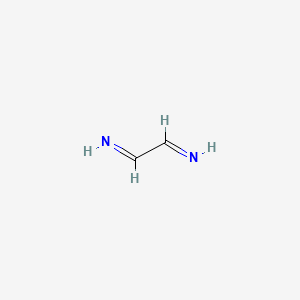
Ethane-1,2-diimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethane-1,2-diimine, also known as glyoxal-bis(amine), is an organic compound containing two imine groups. It is a derivative of ethane where two hydrogen atoms are replaced by imine groups. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethane-1,2-diimine is typically synthesized through condensation reactions. One common method involves treating a dialdehyde, such as glyoxal, with an amine. The reaction proceeds with the elimination of water to form the diimine compound .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of high-pressure hydrogenation reactors. For instance, iminodiacetonitrile can be dissolved in an organic solvent and subjected to hydrogenation in the presence of a catalyst at elevated temperatures and pressures .
Analyse Chemischer Reaktionen
Types of Reactions: Ethane-1,2-diimine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction of this compound typically yields ethane-1,2-diamine.
Substitution: It can participate in substitution reactions where one or both imine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Oximes and other oxidized derivatives.
Reduction: Ethane-1,2-diamine.
Substitution: Substituted imine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethane-1,2-diimine has a wide range of applications in scientific research:
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethane-1,2-diimine involves its ability to form stable complexes with metal ions. This property makes it a valuable ligand in coordination chemistry. The imine groups can coordinate with metal centers, leading to the formation of various metal complexes. These complexes can exhibit unique reactivity and properties, making them useful in catalysis and other applications .
Vergleich Mit ähnlichen Verbindungen
Ethane-1,2-diamine: A related compound where the imine groups are replaced by amine groups.
1,2-Diaminopropane: A chiral analog of ethane-1,2-diimine.
Diethylenetriamine: A compound with a similar structure but containing an additional amine group.
Uniqueness: this compound is unique due to its imine functionality, which imparts different reactivity compared to its amine analogs. The presence of imine groups allows for unique coordination chemistry and reactivity patterns that are not observed in compounds with only amine groups .
Eigenschaften
CAS-Nummer |
116429-84-6 |
|---|---|
Molekularformel |
C2H4N2 |
Molekulargewicht |
56.07 g/mol |
IUPAC-Name |
ethane-1,2-diimine |
InChI |
InChI=1S/C2H4N2/c3-1-2-4/h1-4H |
InChI-Schlüssel |
KYMVBVBRCRFHIE-UHFFFAOYSA-N |
Kanonische SMILES |
C(=N)C=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Acetyl-4-([1,1'-biphenyl]-4-yl)phthalazin-1(2H)-one](/img/structure/B14265489.png)
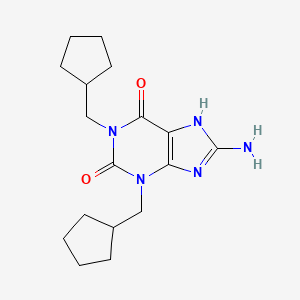
![{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B14265497.png)
![3-Chloro-2-{[4-(chloromethyl)-1,3,2-dioxastibolan-2-yl]oxy}propan-1-ol](/img/structure/B14265504.png)
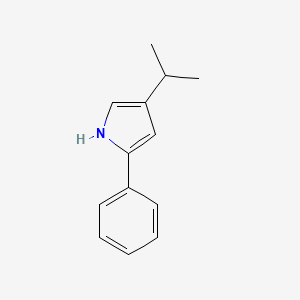
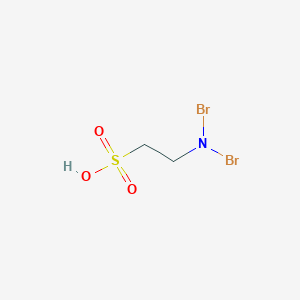
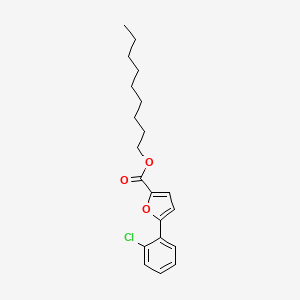


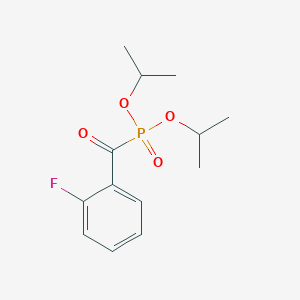
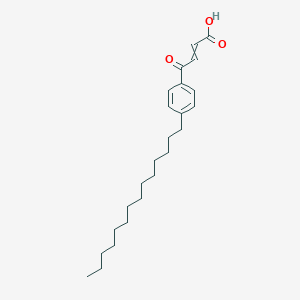
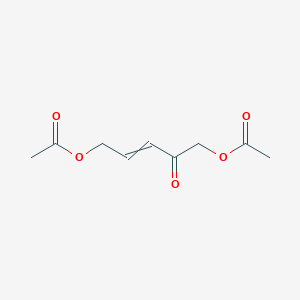
![1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-4-{(E)-[(piperidin-1-yl)methylidene]amino}pyrimidin-2(1H)-one](/img/structure/B14265546.png)

